13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
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Overview
Description
8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and a dipyrido-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones: These compounds are structurally similar and have been studied as selective inhibitors of specific kinases.
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares some structural similarities and has been investigated for its antiviral and antimicrobial activities.
Uniqueness
8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
13-chloro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3/c18-11-3-4-15-20-14-5-6-21(10-13(14)16(23)22(15)9-11)17(24)19-8-12-2-1-7-25-12/h3-4,9,12H,1-2,5-8,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPKOVFEEBPUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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